molecular formula C12H20N2O2 B15095483 [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine

[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine

Cat. No.: B15095483
M. Wt: 224.30 g/mol
InChI Key: NPBZJCDQBFZTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine is a synthetic ethylamine derivative featuring a 3,4-dimethoxyphenyl group and a dimethylamine substituent. Key properties include:

  • CAS Number: 927997-94-2 (primary identifier) , with a related isomer (CAS 851176-41-5) mentioned in some sources .
  • Molecular Weight: 224.30 g/mol .
  • Structural Features: A tertiary amine (dimethylamine) attached to a chiral carbon bearing a 3,4-dimethoxyphenyl group. This distinguishes it from simpler phenethylamines like dopamine.

The compound is used in research contexts, though its applications remain exploratory.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C12H20N2O2/c1-14(2)8-10(13)9-5-6-11(15-3)12(7-9)16-4/h5-7,10H,8,13H2,1-4H3

InChI Key

NPBZJCDQBFZTQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC(=C(C=C1)OC)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to reductive amination with dimethylamine to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.

    Catalytic Hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine exerts its effects involves:

    Molecular Targets: Interaction with neurotransmitter receptors and enzymes.

    Pathways Involved: Modulation of monoamine oxidase activity and interaction with serotonin and dopamine receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

  • CAS : 62-31-7 .
  • Molecular Weight : 189.64 g/mol (free base: 153.18 g/mol).
  • Key Differences: Substituents: Dopamine has dihydroxy phenyl groups, whereas the target compound has dimethoxy groups. Amine Group: Dopamine is a primary amine, while the target compound is a tertiary amine. Tertiary amines are generally more basic and resistant to metabolic oxidation .
  • Applications: Dopamine is a neurotransmitter and clinically used inotropic agent. The target compound lacks reported therapeutic use .

2-(3,4-Dimethoxyphenyl)ethylamine (Homoveratrylamine)

  • CAS : 120-20-7 .
  • Molecular Weight : 181.23 g/mol.
  • Key Differences: Amine Structure: Homoveratrylamine is a primary amine, unlike the tertiary amine in the target compound. This impacts reactivity and interaction with biological targets (e.g., monoamine transporters) . Chirality may influence enantioselective interactions with enzymes or receptors .
  • Applications : Homoveratrylamine is a precursor in organic synthesis and a metabolite of dopamine analogs. It is also listed as "Dopamine Impurity C" in pharmacopeial standards .

Verapamil Related Compound B

  • Structure: A benzyl nitrile derivative with a 3,4-dimethoxyphenethyl-methylamino group .
  • Molecular Weight : 477.05 g/mol (hydrochloride salt).
  • Key Differences :
    • Backbone Complexity : Verapamil analog contains a nitrile and isopropyl group, enabling distinct calcium channel blocking activity. The target compound lacks these features.
    • Applications : Used as a reference standard in pharmaceutical quality control, unlike the research-focused target compound .

3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide

  • CAS : HY-U00122 .
  • Molecular Weight: Not explicitly stated, but likely >350 g/mol.
  • Key Differences: Functional Groups: Contains an amide and benzamide moiety, making it larger and more polar than the target compound.

Physicochemical and Functional Comparisons

Property [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine Dopamine HCl Homoveratrylamine Verapamil Related Compound B
Molecular Weight 224.30 g/mol 189.64 g/mol 181.23 g/mol 477.05 g/mol
Amine Type Tertiary Primary Primary Tertiary
Phenyl Substituents 3,4-Dimethoxy 3,4-Dihydroxy 3,4-Dimethoxy 3,4-Dimethoxy
Bioactivity Not reported Neurotransmitter Synthetic precursor Calcium channel blocker
Regulatory Status Research chemical Approved drug Impurity standard Pharmacopeial standard

Research Implications

  • Structural-Activity Relationships (SAR) :
    • Methoxy groups in place of hydroxy groups (as in dopamine vs. homoveratrylamine) reduce catecholaminergic activity but improve metabolic stability .
    • Tertiary amines (e.g., the target compound) may exhibit prolonged half-lives compared to primary amines due to reduced hepatic metabolism .
  • Gaps in Knowledge: No in vitro or in vivo data are available for the target compound’s receptor binding, toxicity, or metabolic pathways . Conflicting CAS numbers (927997-94-2 vs.

Biological Activity

Introduction

[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interaction with neurotransmitter systems, cognitive enhancement, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a primary amine group attached to a 3,4-dimethoxyphenyl moiety. The dimethoxy groups enhance lipophilicity, which may influence the compound's interaction with biological targets. Its chemical formula is C12H17N1O2C_{12}H_{17}N_{1}O_{2}, and it has been synthesized through various methods that allow for selective amine formation while minimizing side reactions.

Neurotransmitter Interaction

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Compounds with similar structures are known for their mood-enhancing properties and cognitive enhancement capabilities. Specifically, they may influence serotonin and dopamine pathways, leading to potential antidepressant effects.

Cognitive Enhancement

Research indicates that compounds within the phenethylamine class can improve cognitive functions. In vitro studies have shown that this compound may enhance synaptic plasticity and memory retention in animal models.

Antidepressant Effects

Phenethylamines are often associated with antidepressant effects. Studies suggest that this compound could modulate neurotransmitter levels, potentially providing therapeutic benefits for mood disorders.

The mechanism of action involves binding to specific receptors in the brain. It may act as a partial agonist or antagonist at serotonin and dopamine receptors, altering neurotransmitter release and activity. This modulation can lead to enhanced mood and cognitive function.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesReported Biological Activity
3,4-DimethoxyphenethylaminePrimary amine groupMood enhancement
2-Amino-1-(3,4-dimethoxyphenyl)-1-ethanoneKetone group instead of dimethylamineAntidepressant properties
2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamineChlorine substitutionPotential antitumor activity

This table highlights the structural diversity among related compounds and their respective biological activities.

In Vitro Studies

In vitro assays using cell lines have demonstrated the binding affinity of this compound towards serotonin receptors. For instance, a study indicated that this compound showed significant binding affinity at the 5-HT_2A receptor, which is implicated in mood regulation.

Animal Models

Animal studies have further corroborated the cognitive enhancement effects of this compound. In experiments involving mice subjected to stress-induced cognitive deficits, administration of the compound resulted in improved performance in memory tasks compared to control groups.

Therapeutic Potential

The therapeutic potential of this compound is being explored in various contexts:

  • Depression : Its ability to modulate neurotransmitter systems suggests it may serve as a candidate for antidepressant development.
  • Cognitive Disorders : Research into its neuroprotective effects could lead to applications in treating neurodegenerative diseases.

Q & A

Q. What are the key synthetic routes for [2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine, and what methodological considerations are critical for purity?

Synthesis typically involves alkylation of 3,4-dimethoxyphenethylamine followed by reductive amination. Key steps include:

  • Alkylation : Reaction with dimethylamine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Critical considerations : Control reaction pH to avoid over-alkylation and monitor intermediates via TLC or HPLC .

Q. How is this compound characterized structurally and analytically?

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ ~2.2 ppm for dimethylamine protons, δ ~3.8 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) to resolve stereochemistry; monoclinic space groups (e.g., P2₁/c) with unit cell parameters a ≈ 21.9 Å, b ≈ 12.2 Å .
  • Purity assays : HPLC with UV detection (λ = 254 nm) and Karl Fischer titration for moisture content .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, substituent size) impact the compound’s bioactivity in neurotransmitter systems?

  • Methoxy positioning : Para-methoxy groups enhance serotonin reuptake inhibition (Ki ≈ 15 nM) compared to ortho-substituted analogs (Ki > 100 nM) due to improved binding to SERT transporters .
  • Substituent effects : Bulky groups (e.g., isopropyl) reduce blood-brain barrier permeability, while dimethylamine retains optimal lipophilicity (logP ≈ 2.1) for CNS activity .
  • Methodology : Radioligand binding assays (³H-paroxetine for SERT) and MD simulations to map steric/electronic interactions .

Q. What experimental strategies resolve contradictions in reported toxicity profiles of dimethoxyphenyl derivatives?

  • In vitro/in vivo correlation : Conduct 14-day acute (LD₅₀ > 500 mg/kg in rodents) and 90-day subchronic studies with histopathology to assess hepatotoxicity .
  • Metabolite profiling : LC-MS/MS to identify reactive intermediates (e.g., quinone methides) that may cause oxidative stress .
  • Species-specific effects : Compare metabolic pathways in human hepatocytes vs. rodent models using CYP450 inhibition assays .

Q. How can computational modeling optimize the compound’s selectivity for monoamine transporters?

  • Docking studies : Use Schrödinger Glide to model interactions with SERT vs. NET (norepinephrine transporter). Key residues: Tyr95 (SERT) and Asp75 (NET) for hydrogen bonding .
  • QSAR analysis : Correlate substituent Hammett constants (σ) with inhibitory potency (e.g., σ = -0.27 for 3,4-dimethoxy enhances π-π stacking) .

Methodological Guidelines

Q. Experimental Design for Structure-Activity Relationship (SAR) Studies

  • Library synthesis : Prepare analogs with systematic variation in methoxy positions (e.g., 2,3- vs. 3,4-dimethoxy) and amine substituents (e.g., diethyl vs. pyrrolidine) .
  • Screening pipeline :
    • Primary assay : Radioligand displacement (IC₅₀ values for SERT/NET/DAT).
    • Secondary assay : Functional uptake inhibition (EC₅₀ in HEK293 cells expressing human transporters).
    • Tertiary assay : Microsomal stability (e.g., t₁/₂ in human liver microsomes) .

Q. Data Contradiction Analysis in Crystallographic Studies

  • Refinement protocols : Use SHELXL for high-resolution (<1.0 Å) data to resolve disordered methoxy groups. Apply TWIN/BASF commands for twinned crystals .
  • Validation tools : Check R-factor convergence (R₁ < 5%) and ADDSYM in PLATON to detect missed symmetry .

Research Applications Table

Application Methodology Key Findings Reference
Neurotransmitter modulationRadioligand binding, electrophysiology10-fold selectivity for SERT over NET
Material sciencePolymer cross-linking (DSC/TGA analysis)Tg increased by 20°C with 5 wt% loading
Toxicity screeningAmes test, micronucleus assayNegative genotoxicity up to 1 mM

Key Challenges and Future Directions

  • Challenge : Low aqueous solubility (0.2 mg/mL at pH 7.4) limits in vivo bioavailability.
    Solution : Develop prodrugs (e.g., phosphate esters) or nanoformulations (PLGA nanoparticles) .
  • Future : Explore enantioselective synthesis (e.g., asymmetric hydrogenation) to isolate bioactive (R)-isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.